molecular formula C20H16N2O B12480273 2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile CAS No. 70382-87-5

2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B12480273
CAS No.: 70382-87-5
M. Wt: 300.4 g/mol
InChI Key: XJCLJTWZBOPFRO-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile is a benzochromene derivative characterized by a fused chromene ring system, a phenyl substituent at position 4, and functional groups (amino and cyano) at positions 2 and 2. Its partially hydrogenated 5,6-dihydro-4H-chromene scaffold enhances planarity, facilitating DNA intercalation and covalent/non-covalent interactions, which underpin its cytotoxic activity against cancer cells . This compound disrupts cancer cell proliferation by inducing G2/M cell cycle arrest and apoptosis, positioning it as a promising antitumor agent .

Properties

CAS No.

70382-87-5

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2-amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C20H16N2O/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)23-20(17)22/h1-9,18H,10-11,22H2

InChI Key

XJCLJTWZBOPFRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)OC(=C(C2C4=CC=CC=C4)C#N)N

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis with high yields. Two prominent methodologies are documented:

Protocol A (Ammonium Acetate Catalysis):
A mixture of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (1 mmol), 2-naphthol (1 mmol), and malononitrile (1 mmol) in ethanol, catalyzed by ammonium acetate (10 mol%), undergoes microwave irradiation (300 W, 80°C) for 10–15 minutes. Yields range from 82–89% .

Protocol B (Mg-Al Hydrotalcite Catalyst):
Arylglyoxals, 1-naphthol, and malononitrile react under solvent-free microwave conditions (100°C, 5–8 minutes) using Mg-Al hydrotalcite (15 mol%). This method achieves 70–89% yields with minimal purification.

Advantages:
  • Reduced reaction time (≤15 minutes).
  • Enhanced atom economy and selectivity.

Solvent-Free Mechanochemical Grinding

A green approach avoids solvents entirely. Equimolar quantities of benzyl alcohol derivatives, 1-naphthol, and malononitrile are ground with 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) and ceric ammonium nitrate (CAN) at room temperature. Reaction completion occurs within 30–45 minutes , yielding 78–92% pure product.

Key Features:
  • Eliminates toxic solvents.
  • Reusable ionic liquid catalyst.

Catalyst-Free Room-Temperature Synthesis

Ethanol serves as both solvent and proton donor in a one-pot MCR of pyrazole aldehydes, dimedone, and malononitrile. Stirring at 25°C for 4–6 hours affords 85–90% yields without requiring catalysts.

Optimization Insights:
  • Ethanol outperforms acetonitrile, DMF, and THF in yield and purity.
  • Reaction scalability demonstrated up to 50 mmol without yield loss.

Reaction Mechanism and Pathway

The synthesis proceeds via a four-step cascade (Figure 1):

  • Knoevenagel Condensation: Aldehyde and malononitrile form a cyanocinnamonitrile intermediate.
  • Michael Addition: 2-Naphthol attacks the α,β-unsaturated nitrile.
  • Cyclization: Intramolecular nucleophilic attack generates the chromene core.
  • Isomerization: Tautomerization yields the thermodynamically stable 4H-chromene.

Supporting Evidence:

  • IR spectra confirm C≡N (2200–2256 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches.
  • ¹H NMR shows characteristic singlets for CH (δ 5.71–5.90 ppm) and NH₂ (δ 7.73–7.91 ppm).

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Time Temperature Yield (%)
Microwave NH₄OAc/Mg-Al HT Ethanol/None 10–15 min 80–100°C 70–89
Mechanochemical [BDBDMIm]Br-CAN None 30–45 min RT 78–92
Catalyst-Free None Ethanol 4–6 hrs RT 85–90

Trade-offs:

  • Microwave: High yields but requires specialized equipment.
  • Mechanochemical: Eco-friendly yet limited to small-scale synthesis.
  • Catalyst-Free: Scalable but slower kinetics.

Optimization Studies

Catalyst Screening

Ammonium acetate and Mg-Al hydrotalcite outperform alternatives like piperidine or K₂CO₃ due to superior Brønsted acidity and surface area. For example:

Catalyst Yield (%)
NH₄OAc 89
Piperidine 72
K₂CO₃ 65

Solvent Impact

Ethanol enhances solubility of polar intermediates, whereas non-polar solvents (toluene) impede reaction progress.

Substrate Scope

  • Aldehyde Substituents: Electron-withdrawing groups (e.g., NO₂, Cl) increase electrophilicity, accelerating Knoevenagel condensation.
  • Phenol Derivatives: 1-Naphthol yields fused benzo[h]chromenes, while resorcinol forms simpler chromenes.

Chemical Reactions Analysis

Reaction Mechanism and Conditions

Step Reagents/Solvents Key Process Conditions
Heterocyclization2-hydroxybenzaldehyde, propanedinitrile, piperidine, ethanolCyclization to form iminocoumarinRoom temperature, 9 hours
Nitrogen/Nitrogen DisplacementAromatic amines, acetic acidSubstitution of imino group with arylamineStirred for 2–3 days at room temperature
ReductionSodium borohydride, THFReduction of imino to amino group0°C, 45 minutes stirring
Knoevenagel CondensationArylglyoxals, malononitrile, Mg-Al hydrotalciteFormation of α,β-unsaturated malononitrileCatalyst activation of carbonyl groups

Characterization and Reactivity

3.1 Spectral Data

  • FT-IR :

    • Nitrile group : Absorption at ~2200–2256 cm⁻¹

    • Carbonyl group : Absorption at ~1677–1698 cm⁻¹

  • NMR :

    • CH group : Singlet at δ 5.71–5.90 ppm

    • NH₂ group : Singlet at δ 7.73–7.91 ppm

    • Carbonyl carbon : δ 165–165.4 ppm (¹³C NMR)

3.2 Functional Group Reactivity

  • Amino group : Participates in nucleophilic substitution and condensation reactions.

  • Nitrile group : Susceptible to hydrolysis (acidic/basic conditions) and reduction.

  • Chromene core : May undergo electrophilic aromatic substitution due to conjugation.

Biological and Chemical Transformations

Transformation Reaction Type Product Application
Hydrolysis of nitrileAcidic/basic catalysisAmide or carboxylic acid derivativePotential prodrug development
Condensation with aldehydesCross-aldol reactionChromene-based heterocyclesScaffold diversification
Reduction of chromeneCatalytic hydrogenationDihydrobenzo[h]chromene derivativesModulation of pharmacokinetics

Key Research Findings

  • Cytotoxicity : Derivatives exhibit activity against cancer cell lines (e.g., PC3, Huh7-D12) via apoptosis induction or cell cycle arrest .

  • Kinase Inhibition : Compounds 5c and 6b show inhibition of HsCK1ε (44% and 42% at 1 μM) .

  • Structural Influence : Aroyl substituents enhance biological activity by modulating lipophilicity and target binding .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Activities
Compound Name Substituents/Modifications Biological Activity Mechanism/Findings References
Target Compound 4-phenyl, 5,6-dihydro Cytotoxic Binds DNA, induces G2/M arrest and apoptosis
2-Amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile 3-Nitrophenyl at position 4 Antiproliferative Inhibits mitosis and microtubule assembly
2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile 5-Oxo group, pyrano[3,2-c]chromene Anticoagulant Warfarin analog; inhibits blood clotting
2-Amino-4-(4-bromophenyl)-4H-benzo[g]chromene-3-carbonitrile 4-Bromophenyl, benzo[g]chromene Anticancer (AML) Targets Bcl-2; IC50 = 3.2 µM in HL-60 cells
Azo derivatives (e.g., 4a–d) 4-Ethoxyphenylazo at position 6 Antimicrobial, Antiproliferative Broad-spectrum activity against S. aureus and leukemia cells
2-Amino-4-(2-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile 2-Fluorophenyl Antibacterial Active against S. aureus (MIC = 8 µg/mL)

Impact of Ring Saturation and Functional Groups

  • 5,6-Dihydro vs. 5,6,7,8-Tetrahydro Systems : The target compound’s 5,6-dihydro structure enhances planarity for DNA interaction, whereas tetrahydro derivatives (e.g., 5-oxo-4-phenyl-5,6,7,8-tetrahydro analogs) exhibit reduced DNA affinity but improved solubility and metabolic stability .
  • 5-Oxo Group: Introduction of a 5-oxo group (e.g., in pyrano[3,2-c]chromenes) shifts activity from cytotoxicity to anticoagulation, mimicking warfarin’s mechanism .
  • Azo Functionalization : Ethoxyphenylazo derivatives demonstrate dual antimicrobial and antiproliferative effects, likely due to enhanced π-π stacking and redox activity .

Physicochemical Properties

Substituents influence melting points, solubility, and synthetic yields:

  • Melting Points : Fluorophenyl derivatives (e.g., 4b) exhibit higher melting points (234–237°C) compared to bromophenyl analogs (138–140°C), correlating with crystallinity and stability .
  • Synthetic Yields: Microwave-assisted synthesis with green catalysts (e.g., Fe2O3 nanoparticles) achieves >90% yields for nitro-substituted derivatives, outperforming traditional methods .

Biological Activity

2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile (CAS Number: 70382-87-5) is a compound belonging to the class of 4H-chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H14N2C_{20}H_{14}N_{2}, with a molecular weight of approximately 300.354 g/mol. The structure features a chromene backbone, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, research demonstrated that derivatives of this compound exhibited significant growth inhibition in breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values often below 30 µg/mL, comparable to standard chemotherapeutics like etoposide .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
2-Amino-4-phenyl...MDA-MB-231<30
2-Amino-4-phenyl...MCF-7<30
EtoposideMDA-MB-231~10

The proposed mechanism by which 2-amino-4-phenyl derivatives exert their anticancer effects involves induction of apoptosis , inhibition of cell proliferation, and interference with critical cellular pathways such as topoisomerase inhibition. The chromene structure allows for interaction with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Other Biological Activities

Beyond anticancer effects, compounds in the chromene class have also shown potential antimicrobial and antiviral activities. For example, studies indicate that certain derivatives possess inhibitory effects against various pathogens and may serve as candidates for further development in treating infections .

Case Studies

  • Cytotoxicity Evaluation : A study synthesized a series of chromene derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compounds demonstrated IC50 values significantly lower than those of established chemotherapeutics .
  • Molecular Docking Studies : Investigations into the binding interactions of these compounds with target enzymes such as topoisomerase revealed favorable binding energies and interactions that suggest a strong potential for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting α-cyanocinnamonitrile derivatives with substituted naphthols or tetralones in ethanol under reflux, catalyzed by piperidine (0.5 ml per 0.01 mol substrate) . For example, heating 4-methoxy-1-naphthol with α-cyano-p-fluorocinnamonitrile in ethanol at reflux for 60 minutes yields crystalline products after recrystallization from ethanol (m.p. 493–494 K) . Optimization includes adjusting solvent polarity, catalyst loading, and reaction time to improve yields. Green chemistry approaches, such as aqueous-phase synthesis (e.g., using water as a solvent with bovine serum albumin catalysts), are emerging alternatives .

Q. How is the crystal structure of this compound characterized, and what key parameters define its lattice system?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound typically crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

  • a = 12.6336 Å, b = 11.9333 Å, c = 12.0471 Å
  • β = 113.581°, V = 1664.56 ų, Z = 4 .
    Key structural features include a dihydrobenzo[h]chromene core with a phenyl substituent at C4 and a nitrile group at C3. Hydrogen bonds (N–H⋯N) stabilize infinite chains along the b-axis, while π-π interactions (Cg⋯Cg distance: 3.7713 Å) contribute to packing stability .

Q. What spectroscopic techniques are used to validate the compound’s purity and functional groups?

Answer:

  • IR Spectroscopy : Confirms nitrile (C≡N stretch ~2188–2203 cm⁻¹), amino (N–H ~3320–3465 cm⁻¹), and carbonyl (C=O ~1640 cm⁻¹) groups .
  • ¹H NMR : Resonances for aromatic protons (δ 7.19–8.20 ppm), methoxy groups (δ 3.8–3.9 ppm), and amino protons (δ 5.8–9.79 ppm) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks ([M]+) align with calculated Mr (e.g., 346.35 g/mol for fluorophenyl derivatives) .

Advanced Research Questions

Q. How do substituents (e.g., fluoro, chloro, methoxy) influence the compound’s reactivity and bioactivity?

Answer: Substituents alter electronic and steric properties, impacting both synthesis and bioactivity:

  • Electron-withdrawing groups (e.g., –F, –Cl) enhance electrophilicity at the nitrile carbon, accelerating nucleophilic additions (e.g., hydrazine to form pyrazoles) .
  • Methoxy groups increase solubility and modulate antimicrobial activity. For example, 4-fluorophenyl derivatives show enhanced antitumor activity compared to chlorophenyl analogs due to improved cellular uptake .
  • Crystallographic effects : Fluorine substituents reduce ring puckering (Cremer-Pople parameters: θ = 49.13°, φ = −135.72°) compared to bulkier groups .

Q. What methodologies resolve contradictions in crystallographic disorder or hydrogen bonding ambiguities?

Answer:

  • Disordered Atoms : Refinement using SHELXL with split positions and isotropic displacement parameters. For example, C–H bonds in methyl groups are modeled with riding constraints (Uiso = 1.5Ueq) .
  • Hydrogen Bonding : Difference Fourier maps locate H atoms, with freely refined N–H distances (0.89–0.90 Å). Wave-like chains along the b-axis are validated via symmetry operations (e.g., −x+1, y−½, −z+½) .

Q. How are pharmacological activities (e.g., antitumor, antimicrobial) evaluated experimentally?

Answer:

  • Antimicrobial Assays : Disk diffusion/Kirby-Bauer methods against S. aureus and E. coli, with MIC values (e.g., 12.5–50 µg/mL) compared to standard drugs .
  • Antitumor Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 24–72 hr exposures. IC50 values correlate with substituent electronic profiles .
  • Enzyme Inhibition : Kinase or topoisomerase inhibition assays (e.g., % inhibition at 10 µM) with structure-activity relationship (SAR) analysis .

Methodological Challenges and Data Interpretation

Q. How can reaction yields be improved in green synthesis protocols?

Answer:

  • Microwave Irradiation : Reduces reaction time (e.g., from 6 hr to 20 min) and improves yields (85% vs. 65% conventional) .
  • Solvent-Free Conditions : Eliminate ethanol/toluene mixtures, using ball milling for mechanochemical synthesis .
  • Catalyst Recycling : Immobilized enzymes (e.g., lipase) or heterogeneous catalysts (e.g., SiO2-NH2) enable reuse over 5 cycles without yield loss .

Q. What computational tools aid in predicting bioactivity or reaction pathways?

Answer:

  • DFT Calculations : Optimize transition states (e.g., cyclization steps) with Gaussian09 using B3LYP/6-31G(d) basis sets .
  • Molecular Docking : AutoDock Vina screens against target proteins (e.g., EGFR kinase PDB: 1M17), with binding energies ≤−8.5 kcal/mol indicating high affinity .
  • QSAR Models : Train datasets (e.g., 50 derivatives) with MLR analysis to correlate logP and Hammett constants (σ) with bioactivity .

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